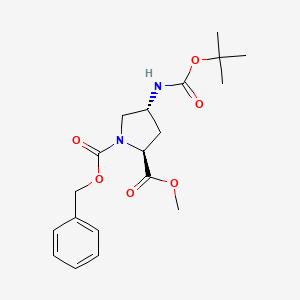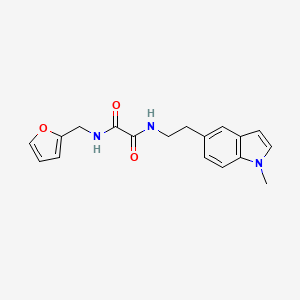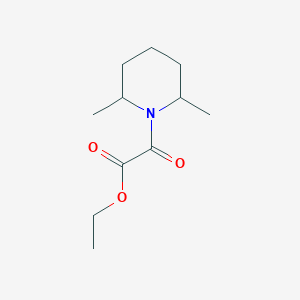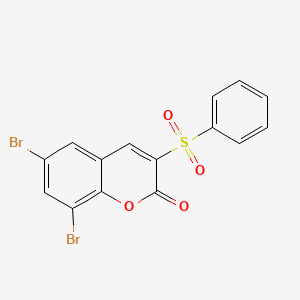
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various cancers, making it an attractive target for cancer therapy. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide targets the ATP-binding site of CK2, inhibiting its activity and downstream signaling pathways. CK2 plays a critical role in cell survival and proliferation by phosphorylating various substrates, including p53, AKT, and NF-κB. Inhibition of CK2 by this compound leads to the downregulation of these pathways, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide is its specificity for CK2, which reduces off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, this compound has some limitations in lab experiments. It has a short half-life, which may limit its efficacy in some cancer types. In addition, this compound has been shown to have some cytotoxic effects on normal cells, which may limit its therapeutic window.
将来の方向性
There are several future directions for research on N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide. One area of interest is the development of combination therapies that target CK2 and other signaling pathways. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combination therapies may further enhance its efficacy. Another area of interest is the development of biomarkers to predict response to this compound. CK2 is overexpressed in many cancer types, but not all patients may respond to this compound. Identification of biomarkers may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further evaluation of this compound in clinical trials. Although this compound has shown promising results in preclinical studies, its efficacy and safety in humans need to be further evaluated.
合成法
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 3-cyanopyrazine-2-carboxylic acid, followed by a series of transformations to introduce the cyclopentylacetamide moiety. The final product is obtained in high yield and purity through recrystallization.
科学的研究の応用
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-cyclopentylacetamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has been evaluated in various cancer types, including breast, prostate, lung, and pancreatic cancer, and has shown promising results.
特性
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-12-16-18(21-10-9-20-16)24-15-7-5-14(6-8-15)22-17(23)11-13-3-1-2-4-13/h9-10,13-15H,1-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJTYQLWOTRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride](/img/structure/B2910846.png)

![(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2910850.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2910852.png)


![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)
![3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910859.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)
